Anatabine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

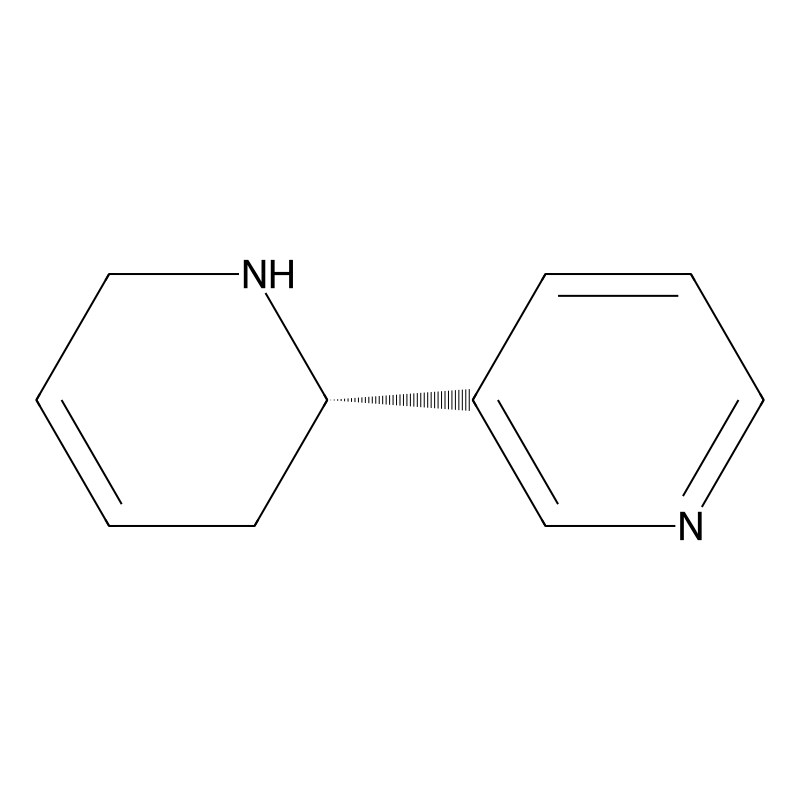

Anatabine is a naturally occurring alkaloid found in various plants, most notably in tobacco but also in Solanaceae species like Solanum nigrum (black nightshade) []. While structurally similar to nicotine, anatabine lacks the addictive properties associated with its famous cousin. This makes it an interesting molecule for scientific research, particularly in areas related to:

Smoking Cessation

Studies suggest anatabine may play a role in reducing nicotine dependence and withdrawal symptoms. Preclinical research indicates anatabine might partially activate nicotinic acetylcholine receptors (nAChRs), mimicking some of nicotine's effects without its addictive properties []. This could potentially help smokers manage cravings and withdrawal symptoms during smoking cessation attempts. However, more research, particularly clinical trials, is needed to confirm these findings and determine the effectiveness and safety of anatabine for smoking cessation [].

Anatabine is a minor alkaloid predominantly found in plants of the Solanaceae family, such as tobacco and tomatoes. With the chemical formula and a molar mass of approximately 160.22 g/mol, anatabine is structurally related to nicotine, sharing similar properties and biological activities. While nicotine constitutes about 90% of the total alkaloid content in commercial tobacco, anatabine, along with other alkaloids like nornicotine and anabasine, accounts for the remaining 2-4% of the total dry weight of these plants .

Anatabine has garnered attention for its potential health benefits, particularly its anti-inflammatory properties. It has been shown to inhibit various pro-inflammatory pathways and is being researched for its therapeutic applications in conditions characterized by inflammation, such as autoimmune diseases .

Research suggests that anatabine may exert its anti-inflammatory effects through various mechanisms. One proposed pathway involves the activation of the Nrf2 transcription factor, which plays a key role in regulating antioxidant and anti-inflammatory responses []. Additionally, anatabine might suppress the production of pro-inflammatory mediators by inhibiting specific signaling pathways like NF-κB and STAT3 [].

The synthesis of anatabine involves several reaction steps. A notable method includes:

- Formation of Benzylhydrylidene-pyridin-3-yl-methyl-amine: This is achieved by reacting 3-aminomethylpyridine with benzophenoneimine.

- Conversion to Intermediate Compounds: The initial product undergoes further reactions with a non-nucleophilic base and a dielectrophile to yield intermediate compounds.

- Acidification and Basification: The intermediate is acidified to form another compound, which is then basified to yield anatabine .

This multi-step reaction process allows for the efficient production of anatabine with high purity.

Anatabine exhibits significant biological activity, particularly as an anti-inflammatory agent. It has been shown to:

- Inhibit transcription factors like nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), both crucial in inflammatory responses .

- Decrease levels of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukin 6 (IL-6), while promoting the anti-inflammatory cytokine interleukin 10 (IL-10) .

- Modulate nicotinic acetylcholine receptors, which may contribute to cognitive enhancement effects observed in various studies .

Furthermore, research indicates that anatabine activates nuclear factor erythroid 2-related factor 2 (NRF2), a critical regulator of cellular oxidative stress response .

Anatabine has several potential applications:

- Anti-inflammatory Treatments: Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

- Cognitive Enhancement: Preliminary studies suggest that anatabine may improve memory and attention through its interactions with nicotinic acetylcholine receptors .

- Cosmetic Products: Anatabine has been incorporated into topical formulations aimed at treating skin conditions like rosacea due to its anti-inflammatory properties .

Despite these promising applications, further clinical studies are required to establish efficacy and safety.

Anatabine's interactions with various biological systems have been extensively studied:

- It has been shown to interact with nicotinic acetylcholine receptors, particularly influencing the α3β4 subtype .

- Studies indicate that anatabine can affect gene expression related to inflammation and oxidative stress response pathways .

- Its unique mechanism of NRF2 activation distinguishes it from other known activators that typically modify cysteine residues on proteins .

These interactions highlight its potential therapeutic roles but also necessitate caution regarding its pharmacological profile.

Anatabine shares structural similarities with several other alkaloids found in tobacco. Here are some comparable compounds:

| Compound | Structural Similarity | Biological Activity |

|---|---|---|

| Nicotine | Primary alkaloid; similar structure | Stimulant; affects nicotinic receptors |

| Anabasine | Related structure; minor alkaloid | Cognitive enhancement; α7 receptor agonist |

| Nornicotine | Demethylated form of nicotine | Nicotinic receptor activity |

Uniqueness of Anatabine:

Anatabine is distinct due to its specific anti-inflammatory mechanisms and its role as an NRF2 activator without acting as an electrophile like many other compounds in its class. This unique profile may offer novel therapeutic avenues not fully explored by related compounds .

Biogenetic Pathways in Solanaceae Species

Early isotope-labelling work in Nicotiana glutinosa demonstrated that both heterocyclic rings of anatabine originate from nicotinic acid; equal incorporation of carbon-6 from nicotinic acid was detected in positions 6 and 6′ of the final alkaloid [1]. Subsequent molecular studies in cultivated tobacco and related species clarified the sequence of enzymatic events that convert nicotinic acid into anatabine.

Proposed Enzymatic Mechanisms for Alkaloid Formation

- Reduction of nicotinic acid The A622 gene encodes an isoflavone-reductase-like protein that catalyses the two-electron reduction of nicotinic acid to 3,6-dihydronicotinic acid in root cells [2].

- Decarboxylation to dihydropyridines Radiotracer and biomimetic experiments indicate that 3,6-dihydronicotinic acid undergoes decarboxylation to a mixture of 1,2-dihydropyridine and 2,5-dihydropyridine; the reaction has not yet been linked to a specific decarboxylase but proceeds efficiently in planta [3] [4].

- Coupling of two pyridine units Coupling of the two reduced pyridine rings yields 3,6-dihydroanatabine. Genetic data point to berberine-bridge-enzyme-like oxidoreductases as catalysts of this C–C bond-forming step; suppression of these oxidoreductases lowers anatabine accumulation in transgenic lines [4].

- Final dehydrogenation 3,6-Dihydroanatabine is oxidised to anatabine by an as-yet unidentified dehydrogenase. The overall pathway does not require the pyrrolidine-ring enzymes that dominate nicotine biosynthesis. This explains two long-standing observations: (i) Bright Yellow-2 cell cultures, which express negligible amounts of N-methylputrescine oxidase, accumulate anatabine rather than nicotine after jasmonic-acid elicitation [5]; (ii) transgenic tobacco in which putrescine N-methyltransferase is silenced redirects carbon flow from nicotine to anatabine [6].

Metabolic Precursors: 3,6-Dihydronicotinic Acid Derivatives

Direct feeding of 3,6-dihydronicotinic acid to tobacco hairy roots increases anatabine titres, whereas exogenous methyl-Δ¹-pyrrolinium cation (the pyrrolidine precursor of nicotine) has no effect, confirming that anatabine derives exclusively from pyridine-nucleotide metabolism [3]. When either putrescine N-methyltransferase or methylputrescine oxidase is genetically suppressed, nicotinic-acid pools rise, and anatabine levels increase by factors of three to nine compared with wild-type plants [6] [4]. These findings underline the central role of 3,6-dihydronicotinic acid and its decarboxylation products as committed precursors of the alkaloid.

Distribution in Plant Tissues and Environmental Factors

Comprehensive gas-chromatography surveys of sixty Nicotiana species showed that anatabine is ubiquitous but highly variable (Table 2). In most species roots contained more anatabine than leaves; the highest recorded concentration was 2 480 µg g⁻¹ dry weight in roots of Nicotiana spegazzinii, whereas the maximal foliar value was 1 229 µg g⁻¹ in Nicotiana fragrance [7]. Cultivar-level studies in Nicotiana tabacum grown under identical field conditions revealed marked gradients along the stalk: upper leaves consistently contained the greatest amounts, with values exceeding 1 700 µg g⁻¹ in several commercial cultivars (Table 1) [8].

Tissue distribution is dynamic and responds to both developmental and environmental signals. Topping (decapitation) triggers jasmonate signalling in roots; in transgenic lines where pyrrolidine-ring formation is blocked, this treatment produces a surge of anatabine that is transported to the leaves [9] [10]. Exogenous jasmonic acid elicits a similar response in Bright Yellow-2 suspension cells, again favouring anatabine when pyrrolidine-ring enzymes are lacking [5]. Broader ecological studies in medicinal plants show that ultraviolet radiation, drought, and herbivory generally up-regulate secondary-metabolite pathways [11] [12]; in tobacco these stresses raise transcripts of isoflavone-reductase-like protein A622 and berberine-bridge-enzyme-like oxidoreductases, suggesting a route for environmentally driven variation in anatabine titres [4].

| Table 1 Anatabine concentrations in leaves of cultivated Nicotiana tabacum (µg g⁻¹ dry weight) [8] | |||

|---|---|---|---|

| Cultivar | Upper leaves | Middle leaves | Lower leaves |

| Cuibiyihao | 958.70 [8] | 779.79 [8] | 686.62 [8] |

| Honghuadajinyuan | 1 798.32 [8] | 1 006.91 [8] | 830.23 [8] |

| NC 297 | 1 684.47 [8] | 1 099.48 [8] | 743.81 [8] |

| KRK 26 | 1 780.93 [8] | 1 419.29 [8] | 790.94 [8] |

| T 66 | 1 149.09 [8] | 808.81 [8] | 1 309.79 [8] |

| Nicotiana tomentosiformis | 393.65 [8] | 507.41 [8] | 493.27 [8] |

| Table 2 Reported extremes of anatabine accumulation in wild Nicotiana species (µg g⁻¹ dry weight) [7] | ||

|---|---|---|

| Species | Tissue analysed | Anatabine |

| Nicotiana fragrance | Leaves | 1 229 [7] |

| Nicotiana spegazzinii | Roots | 2 480 [7] |

| Nicotiana velutina | Roots | 34 [7] |

Agonist Activity at Alpha-4-Beta-2 and Alpha-6/Alpha-3-Beta-2-Beta-4 Subtypes

Anatabine demonstrates significant agonist activity at multiple nicotinic acetylcholine receptor subtypes, with particularly notable effects at alpha-4-beta-2 and alpha-6/alpha-3-beta-2-beta-4 receptors [1] [2] [3]. Electrophysiological investigations using automated patch-clamp systems have revealed that anatabine functions as a partial agonist at these receptor subtypes, exhibiting concentration-dependent activation profiles.

At alpha-4-beta-2 nicotinic acetylcholine receptors, anatabine demonstrates an effective concentration fifty (EC50) value of 6.1 ± 1.4 micromolar [2]. The compound exhibits maximal efficacy (Imax) values approaching 60-70% of the full receptor activity, suggesting partial agonist characteristics rather than full receptor activation [1] [3]. Binding affinity studies using radioligand displacement assays have confirmed high-affinity interactions, with anatabine displaying binding characteristics comparable to other established nicotinic alkaloids [2] [4].

For alpha-6/alpha-3-beta-2-beta-4 receptor subtypes, anatabine exhibits an EC50 value of 3.6 ± 0.3 micromolar [2]. These receptors, which are expressed primarily in catecholaminergic neurons and play crucial roles in dopamine release regulation, show similar response patterns to anatabine as observed with alpha-4-beta-2 subtypes. The compound's activity at these receptors contributes to its neuropharmacological effects, particularly in dopaminergic pathways [1] [3].

Functional assays conducted in human embryonic kidney-293 and Chinese hamster ovary cell lines stably expressing human nicotinic acetylcholine receptors have demonstrated that anatabine activates both receptor subtypes through direct binding interactions [1] [2]. The compound's agonist activity results in channel opening and cation influx, primarily involving sodium and potassium ions, leading to neuronal excitation [3].

| Receptor Subtype | Anatabine Activity | Efficacy vs Nicotine | EC50/Potency | Binding Affinity | Reference |

|---|---|---|---|---|---|

| α4β2 | Agonist | Weaker agonist | 0.74 ± 0.21 µM | High | [1] [2] [3] |

| α6/α3β2β4 | Agonist | Weaker agonist | Similar to α4β2 | High | [1] [3] |

| α7 | Agonist | Weak agonist | 52-70 µM | Moderate | [2] [5] |

| α3β4 | Partial agonist | Lower efficacy | Limited data | Similar to nicotine | [6] [7] |

Comparative Efficacy Relative to Nicotine

Comprehensive pharmacological comparisons reveal that anatabine exhibits substantially reduced potency compared to nicotine across all nicotinic acetylcholine receptor subtypes [1] [3]. At alpha-4-beta-2 receptors, nicotine demonstrates an EC50 value of 1.0 ± 0.2 micromolar, compared to anatabine's EC50 of 6.1 ± 1.4 micromolar, representing approximately six-fold lower potency [2]. Similarly, at alpha-6/alpha-3-beta-2-beta-4 receptors, nicotine's EC50 of 0.7 ± 0.1 micromolar substantially exceeds anatabine's potency of 3.6 ± 0.3 micromolar [2].

In vitro neurotransmitter release assays using crude synaptosome preparations have demonstrated differential effects between nicotine and anatabine on dopamine and norepinephrine systems [1] [3]. Nicotine stimulates the release of both norepinephrine and dopamine, while anatabine mainly stimulates dopamine release with minimal effects on norepinephrine systems. Dopamine release from striatal synaptosomes shows anatabine EC50 values of 1.76 micromolar compared to nicotine's 0.19 micromolar [1].

Behavioral profiling studies using mouse models have revealed that while nicotine induces anxiolytic-like behavioral features at 0.5 milligrams per kilogram body weight, anatabine showed no detectable behavioral effects at equivalent or higher doses [1] [3]. These findings suggest that anatabine's reduced receptor potency translates to diminished behavioral and physiological effects compared to nicotine.

Binding competition studies have demonstrated that anatabine exhibits approximately 18-fold less potent activity than nicotine at alpha-4-beta-2 receptors when assessed using binding affinity measurements [4]. However, anatabine maintains significant selectivity for neuronal nicotinic acetylcholine receptor subtypes over muscle-type receptors, suggesting potential therapeutic applications with reduced peripheral side effects [2] [8].

| Compound | α4β2 Potency (EC50) | α6/α3β2β4 Activity | α7 Activity | Relative Efficacy |

|---|---|---|---|---|

| Nicotine | 0.04 ± 0.002 µM | Most potent | 65 µM | 100% (reference) |

| Anatabine | 0.74 ± 0.21 µM | Weaker than nicotine | 52-70 µM | ~18-fold less potent |

| Cotinine | High doses only | High doses only | No detectable activity | Least potent |

Nuclear Factor Kappa-B Pathway Modulation

Anatabine demonstrates significant inhibitory effects on Nuclear Factor Kappa-B signaling pathways through multiple molecular mechanisms [9] [10] [11]. The compound prevents Nuclear Factor Kappa-B phosphorylation induced by lipopolysaccharide or tumor necrosis factor-alpha in various cell types, including SH-SY5Y cells, HEK293 cells, human microglia, and human blood mononuclear cells [11].

In vitro studies have established that anatabine inhibits Nuclear Factor Kappa-B activation at concentrations ranging from 10 to 400 micrograms per milliliter [9] [10] [11]. At 10 micrograms per milliliter, anatabine can inhibit lipopolysaccharide-induced Nuclear Factor Kappa-B activity, while 400 micrograms per milliliter can completely abolish interleukin-1-beta secretion induced by lipopolysaccharide [10]. The inhibitory effects appear to be concentration-dependent, with higher concentrations providing more complete suppression of Nuclear Factor Kappa-B-mediated inflammatory responses.

The molecular mechanism underlying anatabine's Nuclear Factor Kappa-B inhibition appears to be downstream of Signal Transducer and Activator of Transcription 3 modulation [9] [10]. Studies have demonstrated that anatabine's anti-inflammatory activity is mediated primarily through Signal Transducer and Activator of Transcription 3 inhibition, which subsequently leads to reduced Nuclear Factor Kappa-B activation [11]. This hierarchical relationship suggests that anatabine targets Signal Transducer and Activator of Transcription 3 as a primary mechanism, with Nuclear Factor Kappa-B suppression occurring as a downstream consequence.

In vivo investigations using mouse models have confirmed anatabine's Nuclear Factor Kappa-B inhibitory effects at doses ranging from 1 to 5 milligrams per kilogram [10] [12] [11]. Animals treated with anatabine showed reduced pro-inflammatory cytokine production, including interleukin-6, interleukin-1-beta, and tumor necrosis factor-alpha in plasma, kidney, and spleen tissues. These effects correlated with reduced Nuclear Factor Kappa-B phosphorylation in the same tissues [10] [11].

Clinical pharmacodynamic studies have provided evidence of Nuclear Factor Kappa-B inhibition in human volunteers [13]. Phase I clinical trials demonstrated that anatabine citrate produced significant reductions in Nuclear Factor Kappa-B activity in blood samples taken from human subjects after drug administration. The pharmacodynamic assay examined inflammatory responses induced in blood samples stimulated with lipopolysaccharide, showing measurable Nuclear Factor Kappa-B suppression following anatabine treatment [13].

Signal Transducer and Activator of Transcription 3 Inhibition

Anatabine exhibits potent inhibitory effects on Signal Transducer and Activator of Transcription 3 phosphorylation and activation across multiple experimental systems [9] [10] [13] [11]. The compound prevents Signal Transducer and Activator of Transcription 3 phosphorylation induced by various inflammatory stimuli, including lipopolysaccharide and tumor necrosis factor-alpha, in both cellular and animal models.

In vitro mechanistic studies have established that anatabine inhibits Signal Transducer and Activator of Transcription 3 phosphorylation at concentrations ranging from 600 to 800 micrograms per milliliter [9] [10]. The inhibition appears to be direct rather than through upstream kinase modulation, as anatabine maintains its inhibitory effects even when applied directly to activated cellular systems [11]. Concentration-response relationships demonstrate that anatabine's Signal Transducer and Activator of Transcription 3 inhibitory effects are dose-dependent, with maximal inhibition achieved at the highest tested concentrations.

Time-course studies have revealed that anatabine produces both acute and sustained inhibition of Signal Transducer and Activator of Transcription 3 activation [14]. In traumatic brain injury models, anatabine treatment resulted in reduced numbers of phosphorylated Signal Transducer and Activator of Transcription 3-positive cells in brain tissue, with effects persisting for extended periods following treatment initiation. Nine months post-treatment, anatabine-treated animals showed significantly fewer phosphorylated Signal Transducer and Activator of Transcription 3-positive cells compared to placebo-treated controls [14].

The therapeutic relevance of anatabine's Signal Transducer and Activator of Transcription 3 inhibition has been demonstrated in multiple disease models [10] [12] [11]. In experimental autoimmune encephalomyelitis mice, anatabine reduced Signal Transducer and Activator of Transcription 3 phosphorylation in spleen and brain tissues, correlating with reduced inflammatory cytokine expression and improved clinical outcomes [12]. Similar effects have been observed in Alzheimer's disease transgenic mouse models, where anatabine treatment reduced phosphorylated Signal Transducer and Activator of Transcription 3 levels while simultaneously decreasing inflammatory markers [11].

Human clinical evidence supports anatabine's Signal Transducer and Activator of Transcription 3 inhibitory activity [13]. Phase I clinical trials demonstrated significant reductions in Signal Transducer and Activator of Transcription 3 activity in blood samples from human volunteers following anatabine administration. The pharmacodynamic assay showed that Signal Transducer and Activator of Transcription 3 activity was significantly reduced in blood samples taken after drug administration compared to pre-treatment samples when challenged with lipopolysaccharide stimulation [13].

| Target | Effect | Concentration Range | Mechanism | Reference |

|---|---|---|---|---|

| NFκB phosphorylation | Inhibition | 10-400 µg/mL | Downstream of STAT3 | [9] [10] [11] |

| STAT3 phosphorylation | Inhibition | 600-800 µg/mL | Direct inhibition | [9] [10] [13] [11] |

| Pro-inflammatory cytokines | Reduction | 1-5 mg/kg (in vivo) | NFκB/STAT3 pathway | [10] [12] [11] |

| Anti-inflammatory cytokines | Elevation | 1-5 mg/kg (in vivo) | Counter-regulatory | [10] |

Purity

Physical Description

XLogP3

Exact Mass

Boiling Point

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Neurobehavioral effects of selected tobacco constituents in rodents following subchronic administration

Wenhao Xia, Emilija Veljkovic, Kyoko Koshibu, Manuel C Peitsch, Julia HoengPMID: 31738931 DOI: 10.1016/j.ejphar.2019.172809

Abstract

Bidirectional correlations between cigarette smoking and affective disorders, such as depression, anxiety, and schizophrenia, are well documented. These findings have led to substantial investigations into the effects of the major tobacco alkaloid, nicotine, and to a lesser extent, of other tobacco constituents, on the central nervous system (CNS). However, systematic profiling of the neuropharmacological effects of tobacco constituents is limited. To elucidate the effects of selected tobacco constituents on the CNS, we used the SmartCube® system, which captures and classifies behavioral features of compound-treated mice, to profile the psychiatric drugs-like properties of previously reported neuroactive tobacco compounds in mice. Daily intraperitoneal injection of nicotine (0.5 and 1 mg/kg/day) and anatabine (5 mg/kg/day) for 7 days produced antidepressant-like behavioral SmartCube® signatures in mice, and these results were supported by the improved active coping responses in the forced swim tests. Conversely, ferulic acid did not show any identifiable class signatures in the SmartCube® tests, but rather displayed subclass signatures associated with acetylcholinesterase inhibitors. In novel object recognition memory test in rats, ferulic acid improved memory after 7 days of subcutaneous injection at 0.3 or 3 mg/kg/day. These results support previous findings showing the antidepressant drug-like effects of nicotine and the nootropic effects of ferulic acid. This is also the first report on the antidepressant drug-like effects of anatabine in rodents. This study provides a systemic behavioral evaluation of tobacco alkaloids and further insights into the association between affective disorders and smoking incidence.Intestinal obstruction secondary to cecal endometriosis

D E Imasogie, P I Agbonrofo, M I Momoh, D E Obaseki, I Obahiagbon, A T AzekePMID: 30074015 DOI: 10.4103/njcp.njcp_29_18

Abstract

Endometriosis of the gastrointestinal tract is rare and occurs in <1% of all patients undergoing major gynecological surgeries. Bowel involvement has been reported in 3%-37% of all women of childbearing age with endometriosis. Total obstruction of the gastrointestinal tract occurs in <1% of cases of endometriosis with bowel obstruction. This case report is that of a 42-year-old female who presented with a 6-month history of change in bowel habits in favor of increasing constipation. This was associated with cyclical lower abdominal pains, abdominal swelling, and weight loss. Examination revealed hyperactive bowel sounds with scant fecal matter on rectal examination. An impression of intestinal obstruction was made and she had an emergency laparotomy. Dilated ileum and a hard, constricting cecal mass were found intraoperatively. She had a right hemicolectomy and ileo-transverse anastomosis, with progressive improvement postoperatively. Histology of the resected bowel segment confirmed cecal endometriosis. In conclusion, cecal endometriosis is a rare cause of intestinal obstruction. A high index of suspicion is required for diagnosis, especially if the woman is premenopausal with a history of abdominal pain that worsens with menstrual periods. Outcome is good with appropriate surgical intervention.Monitoring of anatabine release by methyl jasmonate elicited BY-2 cells using surface-enhanced Raman scattering

C De Bleye, E Dumont, A Dispas, C Hubert, P-Y Sacré, L Netchacovitch, B De Muyt, C Kevers, J Dommes, Ph Hubert, E ZiemonsPMID: 27591672 DOI: 10.1016/j.talanta.2016.08.027

Abstract

A new application of surface-enhanced Raman scattering (SERS) in the field of plant material analysis is proposed in this study. The aim was to monitor the release of anatabine by methyl jasmonate (MeJa) elicited Bright Yellow-2 (BY-2) cells. Gold nanoparticles (AuNps) were used as SERS substrate. The first step was to study the SERS activity of anatabine in a complex matrix comprising the culture medium and BY-2 cells. The second step was the calibration. This one was successfully performed directly in the culture medium in order to take into account the matrix effect, by spiking the medium with different concentrations of anatabine, leading to solutions ranging from 250 to 5000µgL(-1). A univariate analysis was performed, the intensity of a band situated at 1028cm(-1), related to anatabine, was plotted against the anatabine concentration. A linear relationship was observed with a R(2) of 0.9951. During the monitoring study, after the MeJa elicitation, samples were collected from the culture medium containing BY-2 cells at 0, 24h, 48h, 72h and 96h and were analysed using SERS. Finally, the amount of anatabine released in the culture medium was determined using the response function, reaching a plateau after 72h of 82µg of anatabine released/g of fresh weight (FW) MeJa elicited BY-2 cells.Levels of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in raw wastewater as an innovative perspective for investigating population-wide exposure to third-hand smoke

Foon Yin Lai, Katerina Lympousi, Frederic Been, Lisa Benaglia, Robin Udrisard, Olivier Delémont, Pierre Esseiva, Nikolaos S Thomaidis, Adrian Covaci, Alexander L N van NuijsPMID: 30185880 DOI: 10.1038/s41598-018-31324-6

Abstract

Tobacco smoking is the major cause of many chronic diseases, especially lung cancer. Knowledge about population-wide tobacco use and exposure is essential to characterise its burden on public health and evaluate policy efficacy. Obtaining such knowledge remains challenging with current methods (e.g., surveys, biomonitoring) but can be achievable with wastewater analysis, a promising tool of retrieving epidemiology information. This study examined population-wide exposure to tobacco toxicants and carcinogens through wastewater analysis and explored relationships among these chemicals. Cotinine, trans-3'-hydroxycotinine, anabasine, anatabine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) were analysed in samples from Greece, Switzerland and Belgium, where tobacco control policies are different. Measured per-capita mass loads were ranked as: nicotine biomarkers ≫ tobacco markers > carcinogens. Relationships between nicotine biomarkers and tobacco markers implied substantial use of non-tobacco nicotine items besides tobacco products. Geographic profiles of tobacco markers revealed higher levels in Geneva and Athens than Geraardsbergen and Ninove. Environmental third-hand smoke led to NNK detection, with elevated levels observed in Athens where indoor smoking is widespread, posing potential health risks to the population. Our novel outcomes are relevant for public health authorities as they provide indications about external exposure and can thus be used to plan and evaluate tobacco control policies.Acute or Delayed Treatment with Anatabine Improves Spatial Memory and Reduces Pathological Sequelae at Late Time-Points after Repetitive Mild Traumatic Brain Injury

Scott Ferguson, Benoit Mouzon, Daniel Paris, Destinee Aponte, Laila Abdullah, William Stewart, Michael Mullan, Fiona CrawfordPMID: 27889957 DOI: 10.1089/neu.2016.4636